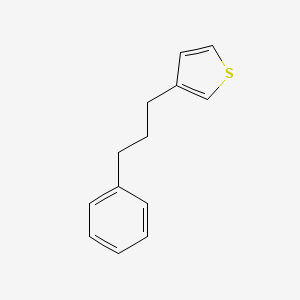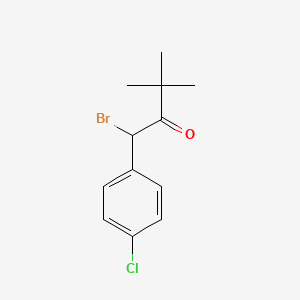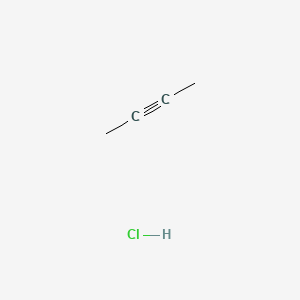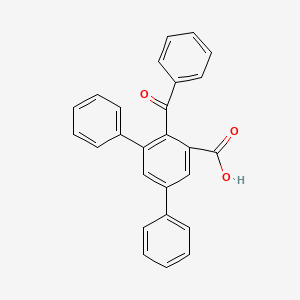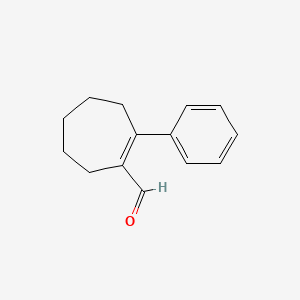
2-Phenylcyclohept-1-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylcyclohept-1-ene-1-carbaldehyde is an organic compound characterized by a seven-membered ring with a phenyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylcyclohept-1-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde, which can be achieved using specific wavelengths of light to induce the desired structural changes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photochemical reactors where the reaction conditions, such as light intensity and wavelength, are precisely controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylcyclohept-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of 2-Phenylcyclohept-1-ene-1-carboxylic acid.
Reduction: Formation of 2-Phenylcyclohept-1-ene-1-methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Phenylcyclohept-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Phenylcyclohept-1-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohept-1-ene-1-carbaldehyde: Lacks the phenyl group, making it less complex.
2-Phenylcyclohex-1-ene-1-carbaldehyde: Has a six-membered ring instead of a seven-membered ring.
2-Phenylcyclooct-1-ene-1-carbaldehyde: Has an eight-membered ring, which may affect its reactivity and properties.
Uniqueness
2-Phenylcyclohept-1-ene-1-carbaldehyde is unique due to its seven-membered ring structure combined with a phenyl group and an aldehyde functional group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
113388-96-8 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-phenylcycloheptene-1-carbaldehyde |
InChI |
InChI=1S/C14H16O/c15-11-13-9-5-2-6-10-14(13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI-Schlüssel |
SEZGMDCSVROIDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(CC1)C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
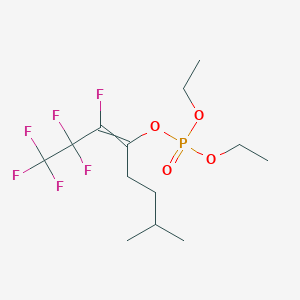
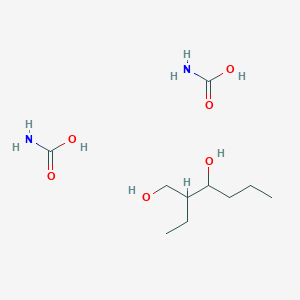
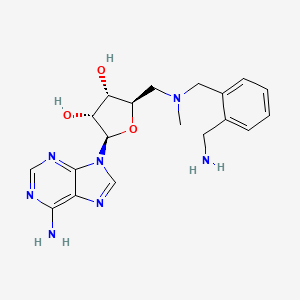
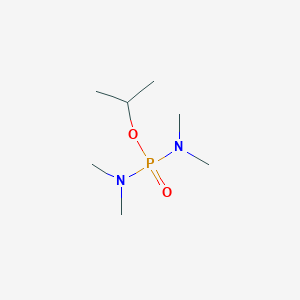
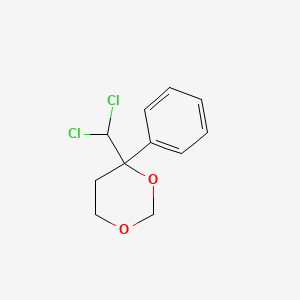
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
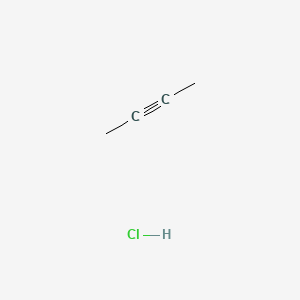
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
